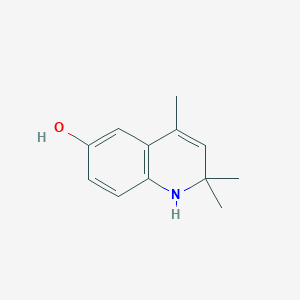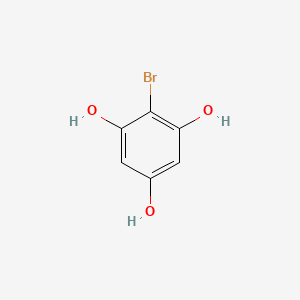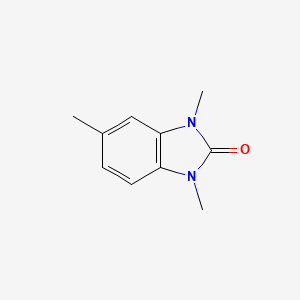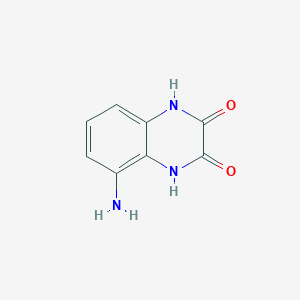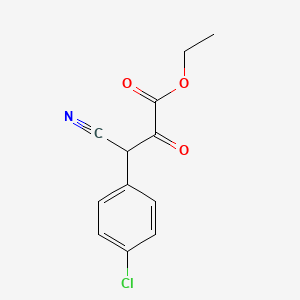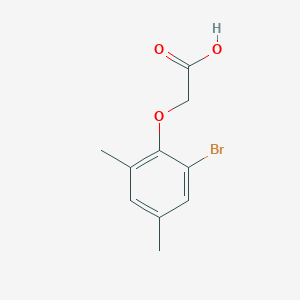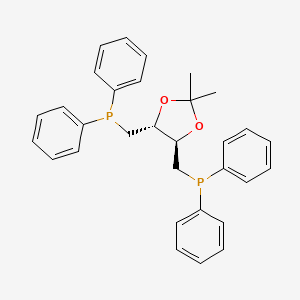
(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane
描述
(-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane is a C2 chelating diphosphine ligand for transition metal complexes during asymmetric catalysis.
属性
IUPAC Name |
[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHDBLPQYJAQSQ-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954109 | |
| Record name | (-)-DIOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32305-98-9 | |
| Record name | (-)-DIOP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32305-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032305989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-DIOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-2,2-dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESK57W53CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R,R)-DIOP?
A1: (R,R)-DIOP has the molecular formula C31H32O2P2 and a molecular weight of 518.55 g/mol.
Q2: What spectroscopic data is available for characterizing (R,R)-DIOP?
A2: (R,R)-DIOP can be characterized using various spectroscopic techniques including: - NMR Spectroscopy: 1H, 13C, and 31P NMR provide detailed information about the structure and conformation of the ligand. [, , ] - FTIR Spectroscopy: IR spectroscopy can be used to identify functional groups and analyze metal-ligand interactions in complexes containing (R,R)-DIOP. [, ]
Q3: What are the primary catalytic applications of (R,R)-DIOP?
A3: (R,R)-DIOP is extensively employed as a chiral ligand in various asymmetric catalytic reactions, including:
- **Asymmetric Hydrogenation:** (R,R)-DIOP-metal complexes, especially those with rhodium, are highly effective catalysts for the enantioselective hydrogenation of prochiral olefins, leading to the formation of chiral compounds. [, , ] - **Enantioselective Hydroformylation:** (R,R)-DIOP-platinum complexes have been successfully applied in the asymmetric hydroformylation of unsaturated esters and other substrates, achieving significant enantioselectivity. [, ]- **Thiocarbonylation:** (R,R)-DIOP-palladium catalysts have demonstrated efficacy in enantioselective thiocarbonylation reactions, providing a route to optically active β,γ-unsaturated thiol esters. []- **Allylation Reactions:** (R,R)-DIOP has been utilized in rhodium-catalyzed allylation reactions, showcasing its versatility in constructing complex molecules. []- **Carbene-Induced C-H Functionalization:** (R,R)-DIOP plays a crucial role in rhodium-catalyzed carbene-induced C-H functionalization reactions, showcasing its potential in developing innovative synthetic methodologies. []Q4: How does (R,R)-DIOP influence reaction selectivity?
A4: (R,R)-DIOP's rigid chiral backbone and the spatial arrangement of its diphenylphosphino groups create a well-defined chiral environment around the metal center. This asymmetric environment leads to preferential interaction with one enantioface of prochiral substrates, resulting in enantioselective product formation. The degree of selectivity is influenced by factors like substrate structure, reaction conditions, and the specific metal used in the catalyst. [, , , ]
Q5: What is the role of the metal in (R,R)-DIOP catalyzed reactions?
A5: The metal center plays a crucial role in (R,R)-DIOP catalyzed reactions by activating the substrates and facilitating the formation of key reaction intermediates. For example, in asymmetric hydrogenation, the rhodium center activates both the hydrogen and the olefin, enabling their interaction and subsequent enantioselective reduction. The choice of metal can significantly influence both the activity and selectivity of the catalyst. [, , , ]
Q6: Are there examples where (R,R)-DIOP and similar ligands lead to opposite product configurations?
A6: Yes, interestingly, there are cases where (R,R)-DIOP and another structurally similar diphosphine ligand with the same absolute configuration (L) have been observed to yield products with opposite configurations. This highlights the complexities of asymmetric catalysis and the subtle interplay of factors beyond just the ligand's chirality. []
Q7: Is (R,R)-DIOP air-stable?
A7: (R,R)-DIOP itself can be handled in air, but its solutions and, particularly, its metal complexes are often air-sensitive and require handling under inert atmosphere conditions. []
Q8: Have computational methods been used to study (R,R)-DIOP and its complexes?
A8: Yes, computational chemistry, including DFT calculations, has been employed to investigate: - Mechanism of asymmetric induction: These studies help understand the interactions between the catalyst and substrates, providing insights into the origins of enantioselectivity. [, ] - Structural optimization and conformational analysis: Theoretical calculations provide valuable data about the preferred conformations of (R,R)-DIOP and its complexes, which can be correlated with their catalytic performance. []
Q9: How do modifications to the (R,R)-DIOP structure affect its catalytic activity?
A9: Modifications to the (R,R)-DIOP structure, such as changes to the substituents on the phosphorus atoms or the dioxolane ring, can significantly impact its catalytic properties. For instance, replacing the phenyl groups with more electron-withdrawing groups can influence the electronic properties of the metal center and, consequently, the activity and selectivity of the catalyst. [, , ]
Q10: Are there strategies to improve the stability of (R,R)-DIOP complexes?
A10: Yes, strategies to enhance the stability of (R,R)-DIOP complexes often involve:
- **Use of bulky and electron-rich phosphine ligands:** This can increase the steric hindrance around the metal center, making it less susceptible to degradation pathways. []- **Rigorous exclusion of air and moisture during synthesis and storage:** This helps prevent oxidation and hydrolysis, which are common degradation pathways for metal complexes. []- **Immobilization on solid supports:** Immobilization can enhance stability and allow for catalyst recovery and reuse. []体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


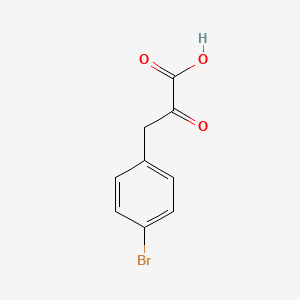
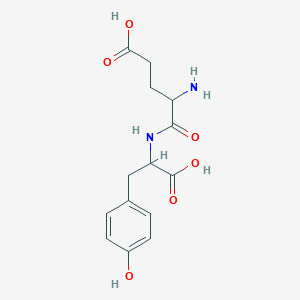
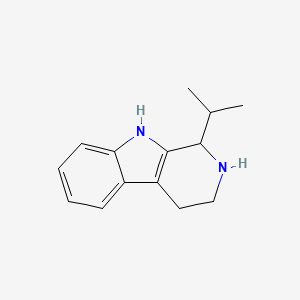
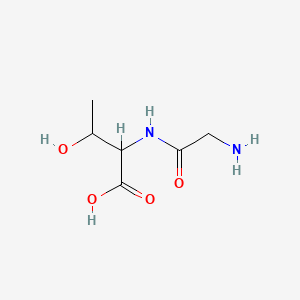

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)

